5-Bromo-2,6-dichloropyrimidin-4-amine
Overview
Description
5-Bromo-2,6-dichloropyrimidin-4-amine is a halogenated pyrimidine derivative Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridine
Scientific Research Applications
5-Bromo-2,6-dichloropyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a building block for molecules that can modulate biological pathways, making it useful in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,6-dichloropyrimidin-4-amine typically involves halogenation reactions. One common method involves the bromination and chlorination of pyrimidine derivatives under controlled conditions. For example, starting with 2,6-dichloropyrimidine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The reaction conditions are optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,6-dichloropyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: This reaction uses palladium catalysts and boronic acids or esters under mild conditions.
Major Products
The major products formed from these reactions depend on the nucleophile or coupling partner used. For example, substitution with an amine would yield an aminopyrimidine derivative .
Mechanism of Action
The mechanism of action of 5-Bromo-2,6-dichloropyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary but often involve interactions with nucleic acids or proteins .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,4-dichloropyrimidine: Another halogenated pyrimidine with similar reactivity but different substitution pattern.
2,6-Dichloropyrimidine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness
5-Bromo-2,6-dichloropyrimidin-4-amine is unique due to its specific halogenation pattern, which imparts distinct reactivity and properties. This makes it particularly useful in applications requiring selective substitution or coupling reactions .
Properties
IUPAC Name |
5-bromo-2,6-dichloropyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrCl2N3/c5-1-2(6)9-4(7)10-3(1)8/h(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTHOTVRUMBOMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrCl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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